molecular formula C15H16ClN3O2 B5883578 N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

Cat. No. B5883578
M. Wt: 305.76 g/mol
InChI Key: SPAFTBJMHGDMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, commonly known as Pyridaben, is a widely used insecticide that belongs to the class of N-aryl-N'-alkylureas. Pyridaben is known for its broad-spectrum activity against various pests, including mites, whiteflies, and thrips.

Mechanism of Action

Pyridaben inhibits the mitochondrial complex I, which is responsible for the electron transfer from NADH to ubiquinone. The inhibition of complex I leads to the accumulation of NADH, which in turn leads to the overproduction of reactive oxygen species (ROS). The overproduction of ROS leads to oxidative stress, which ultimately results in the death of the pest.
Biochemical and Physiological Effects
Pyridaben has been shown to have both acute and chronic effects on non-target organisms. Acutely, Pyridaben has been shown to cause respiratory distress and paralysis in insects. Chronic exposure to Pyridaben has been shown to cause developmental delays, reduced fecundity, and decreased survival in non-target organisms.

Advantages and Limitations for Lab Experiments

Pyridaben has several advantages for use in lab experiments. It is easy to use, has a long shelf life, and is effective against a wide range of pests. However, Pyridaben has some limitations for use in lab experiments. It is toxic to non-target organisms, and its use can lead to the development of resistance in pests.

Future Directions

There are several future directions for Pyridaben research. One direction is to develop new formulations of Pyridaben that are more effective against pests and less toxic to non-target organisms. Another direction is to study the environmental fate and transport of Pyridaben to better understand its impact on the environment. Additionally, research could focus on identifying the molecular mechanisms of Pyridaben resistance in pests to develop strategies to overcome resistance. Finally, research could focus on developing alternative pest control methods that are less toxic and more sustainable than Pyridaben.
Conclusion
In conclusion, Pyridaben is a widely used insecticide that has been extensively studied for its insecticidal properties. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the death of the pest. Pyridaben has several advantages for use in lab experiments but also has limitations due to its toxicity to non-target organisms and the development of resistance in pests. There are several future directions for Pyridaben research, including the development of new formulations, the study of environmental fate and transport, the identification of resistance mechanisms, and the development of alternative pest control methods.

Synthesis Methods

The synthesis of Pyridaben involves the reaction of 5-chloro-2-methoxyaniline with 4,6-dimethyl-2-pyridinecarboxylic acid to form the corresponding amide. The amide is then treated with phosgene and a tertiary amine to form the desired urea product. The process is shown in the following equation:

Scientific Research Applications

Pyridaben has been extensively studied for its insecticidal properties. It has been shown to be effective against various pests, including mites, whiteflies, and thrips. Pyridaben works by inhibiting the mitochondrial complex I, which leads to the disruption of oxidative phosphorylation and ultimately results in the death of the pest.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-9-6-10(2)17-14(7-9)19-15(20)18-12-8-11(16)4-5-13(12)21-3/h4-8H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAFTBJMHGDMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.